molecular formula C13H25NO3 B12839769 tert-Butyl (7-oxooctyl)carbamate

tert-Butyl (7-oxooctyl)carbamate

Cat. No.: B12839769
M. Wt: 243.34 g/mol
InChI Key: HSDFSEYJIDQTID-UHFFFAOYSA-N
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Description

tert-Butyl (7-oxooctyl)carbamate: is a chemical compound with the molecular formula C13H25NO3 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-oxooctyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (7-oxooctyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine or alcohol.

    Substitution: The major products are substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl (7-oxooctyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of various pharmaceuticals.

    Industry: It is employed in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (7-oxooctyl)carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions. The molecular targets and pathways involved include interactions with enzymes and proteins, where the carbamate group can inhibit or modify their activity .

Comparison with Similar Compounds

  • tert-Butyl (4-oxooctyl)carbamate
  • tert-Butyl (3-oxocyclopentyl)carbamate
  • tert-Butyl butyl(2-oxoethyl)carbamate

Comparison: tert-Butyl (7-oxooctyl)carbamate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its longer aliphatic chain offers different solubility and interaction properties, making it suitable for specific applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-(7-oxooctyl)carbamate

InChI

InChI=1S/C13H25NO3/c1-11(15)9-7-5-6-8-10-14-12(16)17-13(2,3)4/h5-10H2,1-4H3,(H,14,16)

InChI Key

HSDFSEYJIDQTID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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